molecular formula C9H12ClNO B2569691 5-Butoxy-2-chloropyridine CAS No. 1385021-19-1

5-Butoxy-2-chloropyridine

Cat. No. B2569691
CAS RN: 1385021-19-1
M. Wt: 185.65
InChI Key: MKMNCGKKULINJW-UHFFFAOYSA-N
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Description

5-Butoxy-2-chloropyridine is a chemical compound used in organic synthesis . It is a valuable building block in the creation of more complex molecules .


Synthesis Analysis

The synthesis of 5-Butoxy-2-chloropyridine involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of 5-Butoxy-2-chloropyridine is represented by the InChI code 1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9 (10)11-7-8/h4-5,7H,2-3,6H2,1H3 .


Chemical Reactions Analysis

5-Butoxy-2-chloropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

5-Butoxy-2-chloropyridine is a liquid at room temperature . Its molecular weight is 185.65 .

Scientific Research Applications

Pharmaceutical Applications

5-Butoxy-2-chloropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the butoxy group into more complex molecules, which can be crucial for the pharmacokinetics of the drugs . For instance, it can be used in the synthesis of molecules designed to interact with biological targets, such as enzymes or receptors, which can lead to the development of new medications.

Agrochemical Synthesis

In the agrochemical industry, 5-Butoxy-2-chloropyridine serves as a precursor for the synthesis of herbicides and pesticides. Its reactivity with other organic compounds, facilitated by the chloropyridine moiety, makes it an essential building block for compounds that protect crops from pests and diseases .

Material Science

This compound finds its use in material science as a chemical precursor in the synthesis of advanced materials. Its incorporation into polymers and coatings can impart specific properties like increased durability or resistance to environmental factors .

Organic Synthesis

5-Butoxy-2-chloropyridine: is utilized in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone in constructing carbon-carbon bonds, pivotal in creating complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 5-Butoxy-2-chloropyridine is involved in the synthesis of drug candidates. It can be used to modify the lipophilicity of a molecule, which is a critical factor in determining the drug’s absorption and distribution within the body .

Analytical Chemistry

Lastly, 5-Butoxy-2-chloropyridine can be used as a standard or reference compound in analytical methods, such as HPLC-UV, to identify and quantify impurities in pharmaceutical ingredients. Its unique UV signature helps in the accurate detection of related substances .

Mechanism of Action

The mechanism of action of 5-Butoxy-2-chloropyridine in chemical reactions often involves the Suzuki–Miyaura coupling process. This process involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where organic groups are transferred from boron to palladium .

Safety and Hazards

5-Butoxy-2-chloropyridine is classified under GHS07 for safety. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 5-Butoxy-2-chloropyridine research could involve further exploration of its potential in organic synthesis, particularly in the development of new synthesis methods and the creation of more complex molecules .

properties

IUPAC Name

5-butoxy-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNCGKKULINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butoxy-2-chloropyridine

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